S1P1 Receptor Antagonism Profile
1-Oxo-1-(piperidin-1-yl)propane-2-sulfonamide exhibits measurable antagonism at the human S1P1 receptor with a Ki of 249 nM in a GTPγS assay [1]. This provides a distinct biological anchor compared to other piperidine sulfonamides, such as those evaluated as carbonic anhydrase inhibitors or IKKβ inhibitors, where S1P1 activity is either absent or not reported. While a direct head-to-head comparison is not available, this data point defines a specific and quantifiable activity that differentiates it from other compounds in the same broad structural class.
| Evidence Dimension | Binding Affinity (Ki) for S1P1 Receptor |
|---|---|
| Target Compound Data | Ki = 249 nM |
| Comparator Or Baseline | Other piperidine sulfonamides (e.g., those targeting CA IX/XII or IKKβ) for which S1P1 activity is not a primary reported activity. |
| Quantified Difference | N/A (No direct comparator) |
| Conditions | Antagonist activity at human S1P1 receptor expressed in HEK293 cells, assessed by [35S]GTPγS binding. |
Why This Matters
This defines a specific biological activity that can be used to guide experiments, distinguishing it from other sulfonamides with different primary target profiles.
- [1] BindingDB. (n.d.). BDBM50494302 (CHEMBL3086532) - Affinity Data for S1P1 receptor. View Source
